

Excitation and emission spectra of Cy5 acid (mono SO₃)

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Compound of Interest

Compound Name: Cy5 acid(mono so3)

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An In-depth Technical Guide to the Excitation and Emission Spectra of Cy5 Acid (mono SO₃)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectral properties of Cyanine5 (Cy5) acid with a single sulfonate group (mono SO₃). It includes key quantitative data, detailed experimental protocols for spectral characterization, and visualizations of relevant workflows and principles.

Core Spectral and Photophysical Properties

Cyanine5 (Cy5) is a far-red fluorescent dye widely utilized in biological research for labeling proteins, peptides, and oligonucleotides.^{[1][2]} The inclusion of a single sulfonate (SO₃) group enhances its water solubility compared to non-sulfonated versions, which reduces aggregation and improves performance in aqueous buffers.^{[1][3]} Its emission in the far-red region of the spectrum is particularly advantageous as it minimizes interference from the natural autofluorescence of most biological samples, leading to a high signal-to-noise ratio.^{[2][4]}

Quantitative Spectral Data

The spectral properties of Cy5 can vary slightly depending on the solvent, pH, and conjugation state. The following table summarizes the key photophysical parameters for Cy5 acid and its common derivatives.

Parameter	Value	Notes
Excitation Maximum (λ_{ex})	646 - 651 nm	Commonly excited by 633 nm HeNe or 647 nm laser lines. [1] [2]
Emission Maximum (λ_{em})	662 - 670 nm	Detected using a Cy5 filter set or a bandpass filter around 660/20 nm. [1] [5] [6] [7] [8]
Molar Extinction Coefficient (ϵ)	$\sim 250,000 \text{ cm}^{-1}\text{M}^{-1}$	Indicates high efficiency in absorbing light. [6] [7] [8] [9]
Fluorescence Quantum Yield (Φ)	$\sim 0.2 - 0.27$	Represents the efficiency of converting absorbed photons into emitted photons. [6] [7] [8] [9] [10]
Recommended Laser Lines	633 nm, 647 nm	Compatible with standard equipment for confocal microscopy and flow cytometry. [1] [2]

Experimental Protocols

Protocol for Measuring Fluorescence Spectra

This protocol outlines the steps to determine the excitation and emission spectra of Cy5 acid (mono SO₃) using a spectrofluorometer.

A. Materials and Reagents:

- Cy5 acid (mono SO₃)
- Solvent: Phosphate-buffered saline (PBS, pH 7.4) or DMSO for initial stock.
- Spectrofluorometer
- Quartz cuvettes (1 cm path length)

- Micropipettes and tips

B. Sample Preparation:

- Stock Solution: Prepare a concentrated stock solution of Cy5 acid (e.g., 1 mg/mL) in a suitable solvent like DMSO. Store this solution at -20°C, protected from light.[\[5\]](#)[\[6\]](#)
- Working Solution: Dilute the stock solution in the desired experimental buffer (e.g., PBS, pH 7.4) to a final concentration in the low micromolar range (e.g., 1 μ M). The optimal concentration should result in an absorbance value below 0.1 at the excitation maximum to avoid inner filter effects.

C. Instrumentation and Data Acquisition:

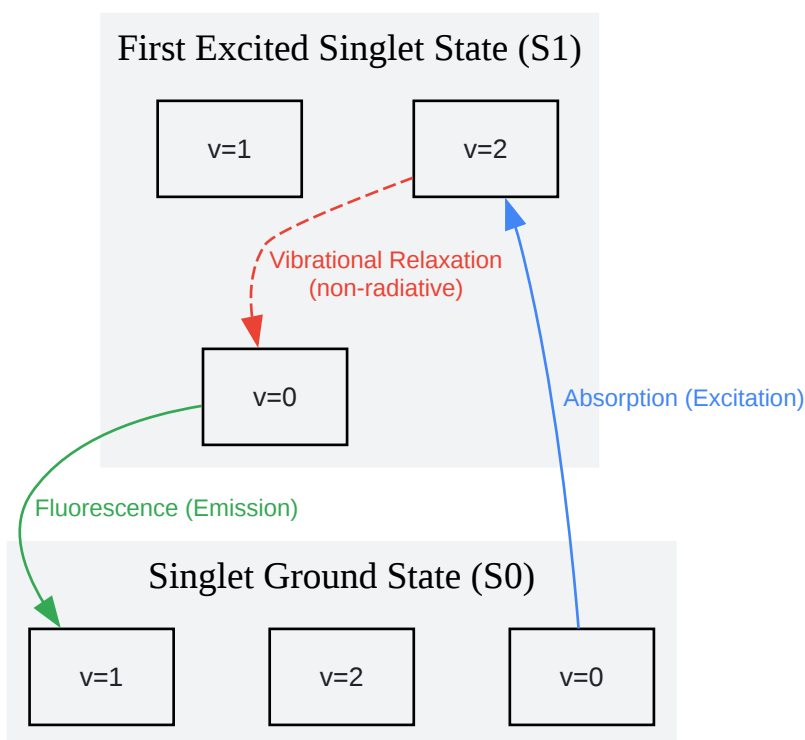
- Instrument Setup:
 - Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.
 - Set the excitation and emission slit widths (e.g., 2-5 nm) to balance signal intensity and spectral resolution.
- Measuring the Emission Spectrum:
 - Place a cuvette with the buffer solution (blank) in the spectrofluorometer and measure its emission spectrum to obtain a background reading.
 - Replace the blank with the Cy5 working solution.
 - Set a fixed excitation wavelength, typically the known absorption maximum (e.g., 646 nm).[\[6\]](#)[\[7\]](#)[\[8\]](#)
 - Scan a range of emission wavelengths, starting from ~10-20 nm above the excitation wavelength to avoid scattered light (e.g., 660 nm to 800 nm).
 - Subtract the blank spectrum from the sample spectrum to get the corrected emission spectrum. The peak of this spectrum is the emission maximum (λ_{em}).

- Measuring the Excitation Spectrum:
 - Keep the Cy5 sample in the spectrofluorometer.
 - Set a fixed emission wavelength at the determined emission maximum (e.g., 670 nm).^[1]
^[4]
 - Scan a range of excitation wavelengths (e.g., 550 nm to 660 nm).
 - The resulting spectrum, after correction for lamp intensity variations, represents the excitation spectrum. The peak of this spectrum is the excitation maximum (λ_{ex}).

Visualizations

Principle of Fluorescence

The Jablonski diagram below illustrates the electronic transitions that occur during fluorescence, from the absorption of a photon to the emission of a lower-energy photon.

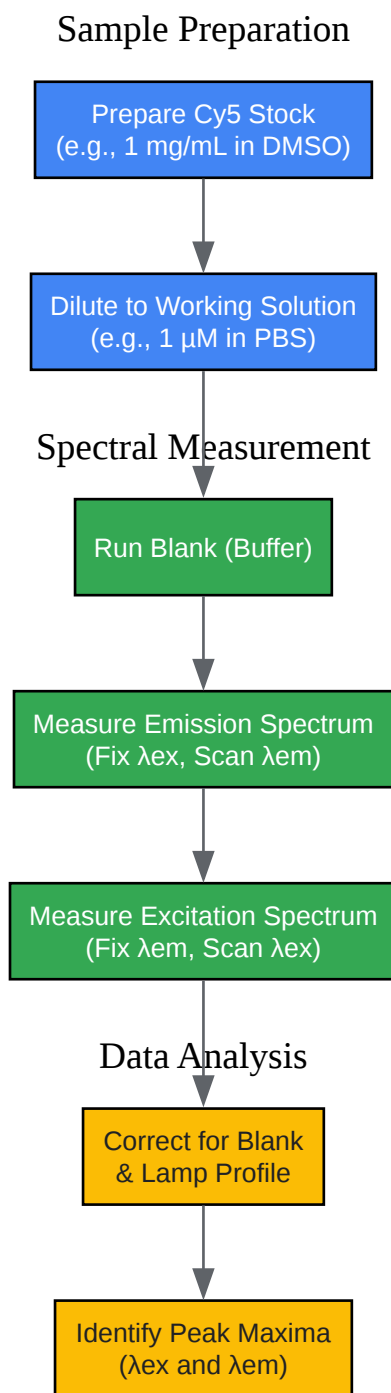


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Caption: Jablonski diagram illustrating the process of fluorescence.

Experimental Workflow for Spectral Measurement

The following diagram outlines the logical flow for determining the fluorescence spectra of a Cy5 sample.

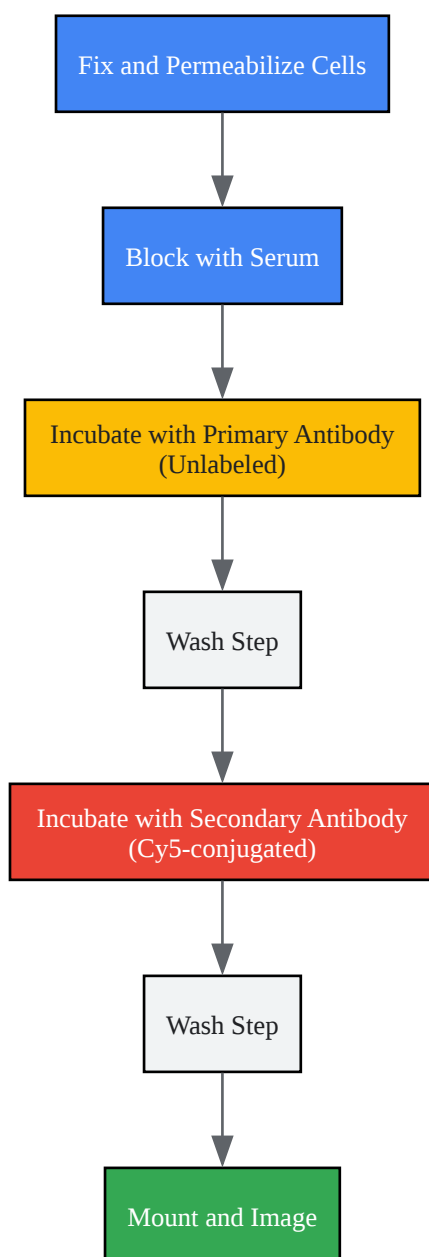


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Caption: Workflow for measuring excitation and emission spectra.

Application Workflow: Immunofluorescence Staining

Cy5 is commonly conjugated to antibodies for use in immunofluorescence microscopy. The diagram below shows a typical indirect immunofluorescence workflow.

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Caption: Indirect immunofluorescence staining workflow using a Cy5-labeled antibody.

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